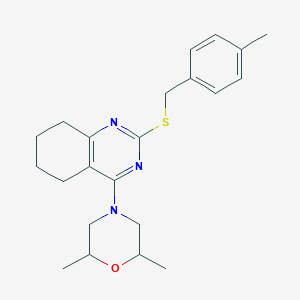![molecular formula C22H25N5O3 B2373799 1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione CAS No. 878718-34-4](/img/structure/B2373799.png)
1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the compound’s role or use in industry or research.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes knowledge of the compound’s reactivity, common reactions it undergoes, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and spectral data. These properties can often be found in databases like PubChem or ChemSpider.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- This compound is part of a broader category of chemicals known for their intricate synthesis processes. For instance, similar compounds, such as 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, have been obtained through complex chemical reactions involving intramolecular alkylation and hydrogenation processes (Simo, Rybár, & Alföldi, 1998). These synthesis methods are fundamental in creating various derivatives for research and potential therapeutic applications.
Biological Evaluation and Potential Applications
- Research has shown that derivatives of purine diones, which are structurally related to the compound , have been evaluated for their biological activities. For example, 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been studied for their serotonin receptor affinity and phosphodiesterase inhibitor activity, showing potential as antidepressant agents (Zagórska et al., 2016).
Structural Activity Relationships
- In-depth studies have been conducted on the structure-activity relationships of similar compounds. For instance, research on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has provided insights into their affinity for serotoninergic and dopaminergic receptors, which could be instrumental in developing antidepressant and anxiolytic agents (Zagórska et al., 2015).
Antiviral and Antimicrobial Applications
- Similar purine derivatives have been explored for their antiviral and antimicrobial properties. For example, imidazo[1,2-a]-s-triazine nucleosides and their analogues have been tested against various viruses in tissue culture, exhibiting moderate activity at non-toxic dosage levels (Kim et al., 1978).
Potential Anticancer Activity
- Some tricyclic triazino and triazolo[4,3-e]purine derivatives, which are structurally related to the compound of interest, have been synthesized and evaluated for their anticancer, anti-HIV-1, and antimicrobial activities. These studies are pivotal in understanding the therapeutic potential of these compounds (Ashour et al., 2012).
Safety And Hazards
This includes understanding the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it. This information can often be found in the compound’s Material Safety Data Sheet (MSDS).
Orientations Futures
This involves speculation on potential future research directions or applications for the compound based on its properties and known uses.
Propriétés
IUPAC Name |
4,7,8-trimethyl-2-(3-oxobutan-2-yl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-13-14(2)26-18-19(24(5)22(30)27(20(18)29)15(3)16(4)28)23-21(26)25(13)12-11-17-9-7-6-8-10-17/h6-10,15H,11-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHICBDHCMEMHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)C(C)C(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride](/img/structure/B2373717.png)
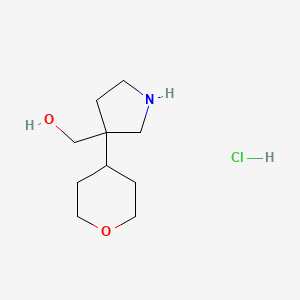
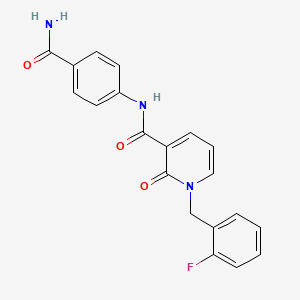
![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2373721.png)
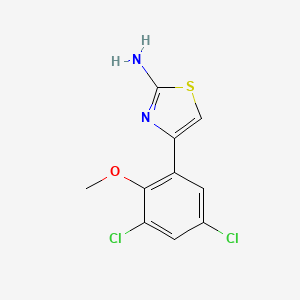
![3-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2373723.png)
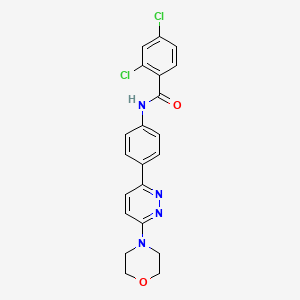
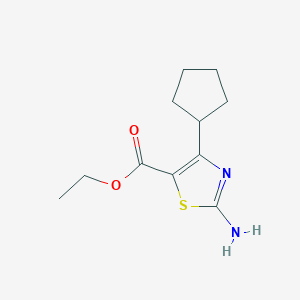
![1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2373728.png)
![3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2373729.png)
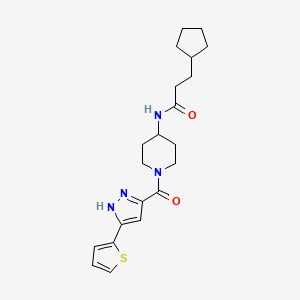
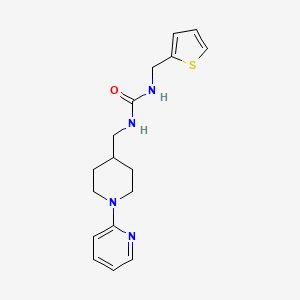
![1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2373737.png)
